molecular formula C7H6FNO2 B7966854 5-Fluoro-6-methoxypyridine-2-carbaldehyde

5-Fluoro-6-methoxypyridine-2-carbaldehyde

Cat. No.: B7966854
M. Wt: 155.13 g/mol
InChI Key: PNPIIMVESYTGIH-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyridine-2-carbaldehyde is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the aldehyde group . The reaction conditions often include the use of palladium catalysts and specific temperature and pressure conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 5-Fluoro-6-methoxypyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) and various organometallic compounds.

Major Products

    Oxidation: 5-Fluoro-6-methoxypyridine-2-carboxylic acid.

    Reduction: 5-Fluoro-6-methoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-methoxypyridine-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for its molecular targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-pyridinecarboxaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.

    6-Methoxy-2-pyridinecarboxaldehyde: Lacks the fluorine group, which can influence its chemical properties and applications.

    5-Chloro-6-methoxypyridine-2-carbaldehyde:

Uniqueness

5-Fluoro-6-methoxypyridine-2-carbaldehyde is unique due to the presence of both fluorine and methoxy groups, which can significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various scientific research and industrial applications .

Properties

IUPAC Name

5-fluoro-6-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPIIMVESYTGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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